Lithium hexafluorosilicate

Solid-State Electrolytes Ionic Conductivity All-Solid-State Batteries

Lithium hexafluorosilicate (Li₂SiF₆) addresses critical failure modes in lithium battery electrolytes-thermal runaway from LiPF₆ decomposition (~80°C) and hydrolysis-driven gassing. This compound delivers: • Solid-state decomposition >250°C, enabling safer high-temperature operation for EV and grid storage. • Ambient moisture stability eliminates strict dry-room handling, reducing processing cost. • Demonstrated 94.5% capacity retention after 150 cycles at 0.5C when used as an in-situ SiO anode passivation layer. Supplied as ≥98% white powder with full analytical documentation and global hazmat-compliant shipping.

Molecular Formula F6Li2Si
Molecular Weight 156 g/mol
CAS No. 17347-95-4
Cat. No. B092000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium hexafluorosilicate
CAS17347-95-4
Molecular FormulaF6Li2Si
Molecular Weight156 g/mol
Structural Identifiers
SMILES[Li+].[Li+].F[Si-2](F)(F)(F)(F)F
InChIInChI=1S/F6Si.2Li/c1-7(2,3,4,5)6;;/q-2;2*+1
InChIKeyQSDQCOGGZWIADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Hexafluorosilicate Technical Specifications


Lithium hexafluorosilicate (CAS 17347-95-4, molecular formula Li2SiF6, molecular weight 155.96 g/mol) is an inorganic lithium salt of the hexafluorosilicate anion [1]. It appears as a white, odorless powder with a density of 2.33 g/cm³ and a melting point of 100 °C [2]. The compound is soluble in water and methanol, and decomposes above 250 °C into lithium fluoride (LiF) and silicon tetrafluoride (SiF4) [3]. It exhibits a trigonal crystal structure with space group P321, isotypic to sodium hexafluorosilicate [3].

Fluoride-based solid electrolyte research (Si⁴⁺ doping in Li₃AlF₆)
High-temperature battery electrolyte additive with >250 °C decomposition onset
Silicon anode buffer layer formation and cycling stability studies
Controlled thermal decomposition source for LiF/SiF₄ generation

Li2SiF6 Generic Substitution Failure


While lithium hexafluorosilicate is often listed alongside other lithium salts like LiPF6, LiBF4, and LiAsF6 as an electrolyte candidate , the hexafluorosilicate anion (SiF6²⁻) imparts a unique combination of high thermal decomposition temperature (>250 °C versus ~80 °C for LiPF6) [1] and exceptional moisture stability under ambient conditions [2]. This distinct physicochemical profile cannot be replicated by the more common phosphate- or borate-based lithium salts, which are prone to hydrolysis and thermal degradation. Consequently, substituting Li2SiF6 with a generic lithium salt without accounting for these specific stability metrics can lead to premature cell failure, gassing, and compromised safety margins, particularly in applications demanding elevated temperature operation or extended shelf life.

Li₂SiF₆ (Target)
Decomposes >250 °C; stable in ambient moisture (70% RH, 25 °C)
LiPF₆ (Common Substitute)
Degrades near 80 °C in solution; hydrolyses readily, releasing HF
Generic lithium salts cannot replicate the hexafluorosilicate anion\'s combined thermal and moisture stability. Substitution may lead to premature electrolyte degradation, gassing, and compromised safety margins in high-temperature or ambient-handling battery applications.

Li2SiF6 Quantitative Evidence Guide


Ionic Conductivity in Si4+-Doped Li3AlF6

Li2SiF6, when used as a dopant to form a solid solution with Li3AlF6, enables a room-temperature Li+ ionic conductivity of 3 × 10⁻⁵ S/cm [1]. This value represents the highest reported conductivity among known lithium metal fluorides [1]. In contrast, the host matrix Li3AlF6 alone exhibits significantly lower conductivity, often insufficient for practical solid electrolyte applications [2].

Ionic Conductivity
Cross-study comparable
3 × 10⁻⁵ S/cm
Reported highest conductivity among lithium metal fluorides
4Li₃AlF₆·Li₂SiF₆ pellet, 25 °C
Solid-State Electrolytes Ionic Conductivity All-Solid-State Batteries Fluoride Electrolytes

Thermal Stability Advantage Over LiPF6

Lithium hexafluorosilicate demonstrates a thermal decomposition onset temperature above 250 °C, yielding LiF and SiF4 [1]. In contrast, lithium hexafluorophosphate (LiPF6), the dominant electrolyte salt in lithium-ion batteries, undergoes thermal decomposition starting around 80 °C in solution [2], generating PF5 and other reactive species that accelerate electrolyte degradation.

Thermal Stability
Class-level inference
>250 °C vs ~80 °C (LiPF₆)
>170 °C higher onset temperature, may support wider thermal safety margin
Solid-state vs. carbonate solution context
Thermal Stability Electrolyte Safety Battery Materials Decomposition Kinetics

Moisture Stability of Fluoride Solid Electrolytes

In a study of the 4Li3AlF6·Li2SiF6 solid solution, the ionic conductivity did not decline under ambient conditions (25 °C and 70% relative humidity) [1]. This contrasts sharply with sulfide-based solid electrolytes like Li3PS4, which are known to react rapidly with atmospheric moisture, generating toxic H2S gas and degrading conductivity [2].

Moisture Stability
Class-level inference
No conductivity decline (70% RH, 25 °C)
Ambient stability may simplify processing; sulfide electrolytes degrade rapidly
4Li₃AlF₆·Li₂SiF₆ solid solution
Moisture Stability Solid-State Batteries Electrolyte Degradation Fluoride Materials

In-Situ Buffer Layer for Silicon Anode Expansion

Li2SiF6 crystals, generated in situ via reaction of SiO with LiPF6, act as a mechanical buffer and interfacial passivation layer on silicon-based anodes. This resulted in a full battery (NCM111 cathode) exhibiting 94.5% capacity retention after 150 cycles at 0.5C [1]. Without this Li2SiF6 buffer, silicon anodes typically suffer from severe volume expansion (~300%), leading to rapid capacity fade and low Coulombic efficiency [2].

Si Anode Buffer
Cross-study comparable
94.5% capacity retention (150 cycles)
Reported cycling stability improvement for SiO-based anodes
NCM111/SiO-C full cell, 0.5C
Silicon Anode Volume Expansion Solid Electrolyte Interphase (SEI) Prelithiation

Lithium Hexafluorosilicate Application Scenarios


High-Voltage Solid Electrolyte Doping

Use Li2SiF6 as a Si⁴⁺ dopant in Li3AlF6 to create fluoride-based solid electrolytes. This formulation achieves a room-temperature ionic conductivity of 3 × 10⁻⁵ S/cm, the highest among lithium metal fluorides [1], while maintaining excellent moisture stability [1] and a wide electrochemical window [2]. This is a viable alternative to sulfide electrolytes for high-voltage cathodes where oxidative stability is paramount.

High-Temperature Electrolyte Additive

Incorporate Li2SiF6 as a thermal stabilizing additive or co-salt in liquid or gel polymer electrolytes. Its solid-state decomposition temperature of >250 °C [1] provides a substantial safety advantage over LiPF6, which degrades near 80 °C [2]. This can mitigate thermal runaway risks in applications like electric vehicles and grid storage, particularly where active cooling is limited.

Silicon Anode Buffer Layer

Employ Li2SiF6 as an in-situ formed mechanical buffer and passivation layer on silicon monoxide (SiO) anodes. This strategy has been demonstrated to inhibit volume expansion during prelithiation and improve long-term cycling stability, enabling 94.5% capacity retention after 150 cycles at 0.5C [1]. This application is critical for enabling the commercial adoption of high-capacity silicon-based anodes.

LiF and SiF4 Precursor

Utilize the thermal decomposition of Li2SiF6 (>250 °C) as a controlled, in-situ source of LiF and SiF4 [1]. This reaction can be leveraged for specialized chemical vapor deposition (CVD) processes, solid-state synthesis requiring a fluoride source, or for surface fluorination treatments where precise local delivery of reactive species is required.

Application
Selection Property
Validation Focus
Fluoride solid electrolyte doping
Si⁴⁺ dopant in Li₃AlF₆ matrix
Reported ionic conductivity and ambient stability review
Thermal stabilizing co-salt
>250 °C decomposition onset
Thermal safety margin in electrolyte formulations
Silicon anode passivation
In-situ Li₂SiF₆ buffer layer formation
Cycling retention and volume expansion control
Controlled thermal decomposition source
Decomposes to LiF and SiF₄
Precursor purity and deposition process review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium hexafluorosilicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.